4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-chlorobenzoate
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Overview
Description
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dichloroaniline with an appropriate oxoacetyl compound under acidic or basic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 2-chlorobenzoate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new substituents on the aromatic rings, such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl benzoate
- 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to the presence of the 2-chlorobenzoate group
Properties
CAS No. |
881659-87-6 |
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Molecular Formula |
C22H14Cl3N3O4 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H14Cl3N3O4/c23-17-4-2-1-3-16(17)22(31)32-15-8-5-13(6-9-15)12-26-28-21(30)20(29)27-14-7-10-18(24)19(25)11-14/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
QPRFGMXXYVAQRB-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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